3-Pyridinecarboxamide, N-(2-nitrophenyl)-
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Overview
Description
3-Pyridinecarboxamide, N-(2-nitrophenyl)- is a chemical compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a nitrophenyl group at the N-position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- typically involves the reaction of 3-pyridinecarboxylic acid with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, N-(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar structure but without the nitrophenyl group.
N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide: A compound with a similar pyridinecarboxamide structure but with a nitrooxyethyl group instead of a nitrophenyl group.
Uniqueness
3-Pyridinecarboxamide, N-(2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature allows the compound to undergo specific reactions and interact with molecular targets in ways that similar compounds cannot .
Properties
CAS No. |
152751-68-3 |
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Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-(2-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(9-4-3-7-13-8-9)14-10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16) |
InChI Key |
ZGCBUYQUQVUHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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